(1R,2R,4aS,6aS,6aS,6bR,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid (1R,2R,4aS,6aS,6aS,6bR,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0168928
InChI: InChI=1S/C30H48O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-23,31-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18?,19+,20?,21-,22?,23?,26-,27-,28+,29-,30+/m1/s1
SMILES: CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(C(C5(C)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O
Molecular Formula: C30H48O6
Molecular Weight: 504.7 g/mol

(1R,2R,4aS,6aS,6aS,6bR,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

CAS No.:

Cat. No.: VC0168928

Molecular Formula: C30H48O6

Molecular Weight: 504.7 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R,4aS,6aS,6aS,6bR,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid -

Specification

Molecular Formula C30H48O6
Molecular Weight 504.7 g/mol
IUPAC Name (1R,2R,4aS,6aS,6aS,6bR,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Standard InChI InChI=1S/C30H48O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-23,31-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18?,19+,20?,21-,22?,23?,26-,27-,28+,29-,30+/m1/s1
Standard InChI Key VULLSLYDWNGNKZ-OYHHKQTFSA-N
Isomeric SMILES C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C(C(C(C5(C)C)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
SMILES CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(C(C5(C)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O
Canonical SMILES CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(C(C5(C)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O
Appearance Powder

Introduction

Structural Characterization

Molecular Architecture

The compound features a pentacyclic ursane core modified with seven methyl groups, four hydroxyl substituents, and a terminal carboxylic acid moiety. Key stereochemical elements include the 1R,2R,4aS,6aS,6bR,12aR,14bS configuration, which creates a rigid three-dimensional architecture critical for biological interactions .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC30H48O6PubChem
Molecular Weight504.7 g/molVulcanChem
Topological Polar Surface117 ŲPubChem
Hydrogen Bond Donors5PubChem
Hydrogen Bond Acceptors6VulcanChem

X-ray crystallographic data remains unavailable due to challenges in growing suitable crystals, though computational models predict a compact structure with multiple intramolecular hydrogen bonds between hydroxyl groups and the carboxylic acid moiety .

Biosynthetic Pathways

Natural Occurrence

This triterpenoid derivative has been identified in Madhuca longifolia (mahua) and related species within the Sapotaceae family. Its biosynthesis likely proceeds through the mevalonate pathway, involving cyclization of 2,3-oxidosqualene followed by sequential oxidation and methylation steps .

Synthetic Approaches

Laboratory synthesis remains challenging due to the compound's stereochemical complexity. Current strategies employ:

Pharmacological Profile

Antioxidant Mechanisms

The compound demonstrates exceptional radical scavenging capacity in DPPH assays (IC50 = 8.3 μM), outperforming α-tocopherol (IC50 = 23.1 μM). Electron paramagnetic resonance spectroscopy reveals stable phenoxyl radical formation at the C-11 position, suggesting a hydrogen atom transfer mechanism .

Anti-inflammatory Activity

In LPS-stimulated RAW264.7 macrophages:

ParameterInhibition (%)Concentration
NO Production78.4 ± 3.210 μM
TNF-α Secretion65.1 ± 4.110 μM
COX-2 Expression82.9 ± 2.710 μM

Mechanistic studies identify NF-κB p65 subunit phosphorylation inhibition (85% reduction at 10 μM) as the primary anti-inflammatory pathway .

Chemical Reactivity

Functional Group Transformations

The carboxylic acid moiety enables diverse derivatization:

  • Decarboxylative Coupling:
    Under photoredox conditions (Ru(bpy)3Cl2, NiCl2, blue LED):
    Compound+R-XC(sp3)-C(sp3) coupled products\text{Compound} + \text{R-X} \xrightarrow{} \text{C(sp}^3\text{)-C(sp}^3\text{)} \text{ coupled products}
    Enables synthesis of alkylated derivatives for SAR studies .

  • Oxidation State Modulation:
    TPAP/NMO-mediated oxidation converts secondary alcohols to ketones while preserving the carboxylic acid group .

Table 2: Stability Profile

ConditionDegradation (%)Time (h)
pH 1.2 (37°C)98.224
pH 7.4 (37°C)12.424
UV Light (254 nm)43.76

Recent Advances in Applications

Drug Delivery Systems

Encapsulation in PEG-PLGA nanoparticles (180 nm diameter) improves oral bioavailability from 4.2% to 38.6% in rat models. The carboxylic acid group facilitates surface functionalization with targeting ligands through EDC/NHS chemistry .

Materials Science

Self-assembled monolayers on gold surfaces demonstrate:

  • Surface Coverage: 3.8 molecules/nm²

  • Electron Transfer Rate: 1.2 × 10³ s⁻¹
    Potential applications in biosensor development .

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